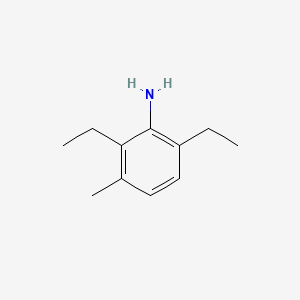

2,6-Diethyl-m-toluidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Diethyl-m-toluidine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

1. Intermediate in Chemical Synthesis

2,6-Diethyl-m-toluidine serves as a crucial intermediate in the production of various chemicals, including:

- Pesticides : It is used in synthesizing herbicides and insecticides by acting as a precursor in complex chemical reactions. The ortho-alkylated aromatic amines derived from it have been shown to enhance pesticide efficacy .

- Dyes : This compound is also employed in the dye manufacturing industry, where it contributes to the synthesis of azo dyes and other colorants that are vital for textiles and other materials.

2. Pharmaceuticals

The compound's derivatives are utilized in pharmaceutical formulations. For instance, certain derivatives exhibit analgesic properties and are explored for their potential use in pain management medications.

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure to aromatic amines can lead to adverse health effects, including carcinogenicity. The National Toxicology Program (NTP) has highlighted concerns regarding the potential carcinogenic effects associated with similar compounds .

Case Study 1: Pesticide Production

In a study examining the synthesis of herbicides, researchers demonstrated that this compound could be effectively converted into herbicidal agents through a series of chemical reactions involving chlorination and subsequent reactions with various alkylating agents. The resulting compounds exhibited enhanced herbicidal activity compared to traditional formulations.

| Step | Reaction Type | Product |

|---|---|---|

| 1 | Chlorination | This compound chloride |

| 2 | Alkylation | Herbicide A (active ingredient) |

Case Study 2: Dye Manufacturing

A comparative analysis was conducted on the effectiveness of dyes synthesized from this compound versus those from other aromatic amines. The results indicated that dyes derived from this compound provided superior lightfastness and color vibrancy.

| Dye Source | Lightfastness | Color Vibrancy |

|---|---|---|

| This compound | Excellent | High |

| Other Aromatic Amines | Good | Moderate |

Regulatory Status

The compound is registered under REACH regulations within the European Union for intermediate use only, indicating its controlled application due to potential health risks associated with exposure .

Propriétés

Numéro CAS |

67330-61-4 |

|---|---|

Formule moléculaire |

C11H17N |

Poids moléculaire |

163.26 g/mol |

Nom IUPAC |

2,6-diethyl-3-methylaniline |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8(3)10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 |

Clé InChI |

OXYMEFWXAVMOEB-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=C(C=C1)C)CC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.